5-Chlorothiokynurenic acid
Description
5-Chlorothiokynurenic acid is a chlorinated derivative of thiokynurenic acid, a compound structurally related to kynurenic acid, a known neuromodulator. Chlorinated heterocycles are pivotal in medicinal chemistry due to their enhanced bioavailability and binding affinity in biological systems .
Properties
CAS No. |
136036-87-8 |
|---|---|
Molecular Formula |
C10H6ClNO2S |
Molecular Weight |
239.68 g/mol |
IUPAC Name |
5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14) |
InChI Key |
BMBZHFGIBHDMCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Other CAS No. |
136036-87-8 |
Synonyms |
5-chloro-thiokynurenate 5-chlorothiokynurenic acid 5-Cl-Thio-Kyna |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
- Chlorinated Thiophene Derivatives : Compounds like 5-Chloro thiophene-2-carboxylic acid and 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid share a thiophene backbone. The chlorine substituent enhances electrophilic reactivity, while carboxylic acid groups improve water solubility, making them suitable for drug delivery systems .
- Isoquinoline/Pyridine Analogs: 5-Chloroisoquinoline-3-carboxylic acid and 5-Chloro-2-methylisonicotinic acid demonstrate how chlorine and carboxylic acid groups on aromatic rings influence electronic properties and binding to biological targets.
- Reactive Groups: The presence of nitrile (in 5-Chloro-α-(hydroxyimino)thiophen-2-acetonitrile) and chloroacetyl (in 2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid) groups enables cross-coupling reactions, useful in combinatorial chemistry .
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